Benzenesulfonamide, 2-nitro-N-4-pentenyl-
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Overview
Description
Benzenesulfonamide, 2-nitro-N-4-pentenyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a nitro group at the 2-position and a 4-pentenyl substituent on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-nitro-N-4-pentenyl- typically involves the nitration of benzenesulfonamide followed by the introduction of the 4-pentenyl group. One common method includes the following steps:
Nitration: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated benzenesulfonamide is then reacted with 4-pentenyl bromide in the presence of a base such as potassium carbonate to introduce the 4-pentenyl group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-nitro-N-4-pentenyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The 4-pentenyl group can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid for epoxidation.
Major Products
Reduction: 2-amino-N-4-pentenylbenzenesulfonamide.
Substitution: N-substituted benzenesulfonamides.
Oxidation: Epoxides or hydroxylated derivatives of the 4-pentenyl group.
Scientific Research Applications
Benzenesulfonamide, 2-nitro-N-4-pentenyl- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like carbonic anhydrase IX.
Biological Research: The compound is used to investigate the role of sulfonamides in enzyme inhibition and their effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2-nitro-N-4-pentenyl- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function and leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-nitro-: Similar structure but with the nitro group at the 4-position.
2-Nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide: Another nitro-substituted sulfonamide with different substituents.
Uniqueness
Benzenesulfonamide, 2-nitro-N-4-pentenyl- is unique due to the presence of both the nitro group and the 4-pentenyl substituent, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes like carbonic anhydrase IX with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
351035-09-1 |
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Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-nitro-N-pent-4-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c1-2-3-6-9-12-18(16,17)11-8-5-4-7-10(11)13(14)15/h2,4-5,7-8,12H,1,3,6,9H2 |
InChI Key |
XWSZBGNLRNLQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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